3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
Overview
Description
3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a thiazolyl group connected through a propanamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring and subsequent amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(1,3-thiazol-2-yl)propanamide.
Reduction: Formation of 3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamine.
Substitution: Formation of 3-(2-halophenyl)-N-(1,3-thiazol-2-yl)propanamide.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
- 3-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)propanamide
- 3-(2-methylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-5-3-2-4-10(11)6-7-12(16)15-13-14-8-9-18-13/h2-5,8-9H,6-7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKSPCNUWAEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328674 | |
Record name | 3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
764701-59-9 | |
Record name | 3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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